3-Morpholino-2-cyanoacrylamide is a chemical compound with the molecular formula and a molecular weight of approximately 181.19 g/mol. It features a morpholine ring, which is a six-membered heterocyclic compound containing one oxygen and one nitrogen atom, and a cyanoacrylamide functional group. This compound is notable for its potential applications in medicinal chemistry, particularly as a precursor for various bioactive molecules.
The synthesis of 3-Morpholino-2-cyanoacrylamide typically involves the reaction of morpholine with cyanoacetamide. The process can be summarized as follows:
3-Morpholino-2-cyanoacrylamide exhibits significant biological activity, particularly in the context of drug development. It has been studied for its potential as a pharmacological agent due to its ability to inhibit specific enzymes involved in disease processes. For example, derivatives of this compound have shown promise in inhibiting xanthine oxidase, an enzyme linked to gout and other inflammatory conditions .
Additionally, compounds in the cyanoacrylamide family are known for their reactivity towards nucleophiles, which can be exploited in designing covalent inhibitors for therapeutic applications .
The synthesis methods for 3-Morpholino-2-cyanoacrylamide have been documented in several patents and research articles:
3-Morpholino-2-cyanoacrylamide has various applications in medicinal chemistry:
Studies on 3-Morpholino-2-cyanoacrylamide have focused on its interactions with biological targets. For instance:
Several compounds share structural similarities with 3-Morpholino-2-cyanoacrylamide. Here are some notable examples:
| Compound Name | Structure Highlights | Unique Features |
|---|---|---|
| 3-Aminopyrazole-4-carboxamide | Contains an amino group instead of morpholine | Known for its potent activity against specific enzymes |
| 4-Hydroxypyrazolo[3,4-d]pyrimidine | Contains a hydroxyl group | Used primarily as an anti-gout medication (Allopurinol) |
| 2-Cyano-3-morpholinoacrylamide | Similar structure but lacks additional amine | Often used as a research chemical |
These compounds highlight the unique characteristics of 3-Morpholino-2-cyanoacrylamide while showcasing its potential as a versatile scaffold in drug discovery.
MCA synthesis primarily involves condensation reactions between cyanoacetamide and morpholine, often mediated by carbonyl donors. Two dominant approaches emerge:
The most established method involves reacting cyanoacetamide with triethylorthoformate and morpholine under reflux. This approach avoids isolation of intermediates, enabling a one-pot process.
Reaction Scheme:
Cyanoacetamide + Triethylorthoformate → Intermediate → MCA
Example 1:
Example 5:
This method excels in scalability, achieving yields of 53–104.7 g in bench and industrial settings.
A complementary strategy employs carbodiimide reagents (e.g., EDC, DCC) to couple cyano-acrylic acids with amines. While less direct for MCA, this method offers flexibility in fragment library construction.
Key Steps:
Advantages:
Challenges:
Carbodiimide-mediated couplings require precise optimization to maximize efficiency and minimize side products.
| Reagent | Advantages | Disadvantages |
|---|---|---|
| EDC | Higher solubility, easier purification | Lower activation efficiency |
| DCC | Stronger activation | Bulky byproducts (DCU) |
Case Study:
Solvent choice and thermal management are critical for MCA synthesis.
| Solvent | Boiling Point (°C) | Application |
|---|---|---|
| Acetonitrile | 82 | Large-scale MCA production |
| Ethanol | 78.5 | Crystallization and washing |
Industrial Example:
Morpholine’s weak basicity (pKa ~8.3) prevents side reactions with cyanoacetamide, unlike stronger bases (e.g., piperidine).
Purification is a bottleneck due to competing reactions and byproduct formation.
| Technique | Application | Challenges |
|---|---|---|
| Centrifugation | Large-scale MCA isolation | Residual solvent contamination |
| Flash Chromatography | Small-scale purification | Poor elution profiles for polar MCA |
Industrial Protocol:
3-Morpholino-2-cyanoacrylamide represents a significant advancement in reversible covalent kinase inhibition, particularly for targeting Ribosomal s6 Kinase 2 (RSK2) through covalent modification of Cysteine 436. This compound exemplifies the application of cyanoacrylamide electrophiles in developing kinase inhibitors with sustained target engagement while maintaining reversibility [1].
The mechanism of RSK2 inhibition involves the formation of a covalent but fully reversible bond between the cyanoacrylamide warhead and Cysteine 436 located in the C-terminal kinase domain [2] [3]. Crystallographic studies have confirmed that Cysteine 436 on the β2 sheet of RSK2 forms a covalent carbon-sulfur bond with the α-cyanoacrylate warhead, with the electron density clearly revealing the covalent bond formation and the creation of two sp³-hybridized carbons resulting from cysteine addition [4] [1].
The reversible nature of this covalent interaction is fundamental to its therapeutic potential. Unlike irreversible acrylamide-based inhibitors, 3-morpholino-2-cyanoacrylamide enables controlled dissociation from the target through an elimination mechanism involving the removal of the α-proton [5]. This reversibility is confirmed through proteolysis experiments, where treatment with guanidine-mediated unfolding results in rapid regeneration of the free inhibitor in 88% ± 10% yield [3].
Table 1: RSK2 Inhibition Data for Cyanoacrylamide Compounds
| Compound | Structure Feature | IC₅₀ (nM) | Residence Time | Selectivity |
|---|---|---|---|---|
| 3-Morpholino-2-cyanoacrylamide | Morpholine substitution | 12-15 | Up to 6 hours | >400-fold vs off-targets |
| CN-NHiPr | N-isopropyl variant | - | - | 540 pM KD for RSK1-CTD |
| Triazole compound 20 | 1,2,4-triazole activation | - | ~1 h dissociation | Selective vs PLK1, NEK2 |
The selectivity profile of 3-morpholino-2-cyanoacrylamide derivatives demonstrates remarkable specificity for RSK family kinases. Kinase profiling studies reveal that the N-isopropyl cyanoacrylamide variant shows high selectivity, with only 6 of 442 kinases profiled showing greater than 70% inhibition at 1 μM concentration [6]. The compound exhibits approximately 80-fold higher affinity for RSK1-CTD compared to MAP3K1 and at least 400-fold higher affinity than other off-target kinases including STK16, RIPK2, RET, MEK5, and PDGFRB [6].
The morpholine substitution in 3-morpholino-2-cyanoacrylamide contributes to both its reactivity and selectivity. The morpholine ring provides optimal electronic properties for the cyanoacrylamide warhead while maintaining the critical balance between reactivity and reversibility that characterizes effective covalent reversible inhibitors [7]. The compound demonstrates time-dependent inhibition kinetics, consistent with the formation of a covalent complex, while maintaining the ability to dissociate upon target protein denaturation [1].
Research findings indicate that the pyrrolopyrimidine scaffold forms specific noncovalent interactions with the kinase active site, orienting the electrophile and cooperatively stabilizing the covalent complex [1]. The interactions between the morpholine-containing capping group and the glycine-rich loop of RSK2 contribute significantly to the slow off-rate observed with these inhibitors [1].
The application of 3-morpholino-2-cyanoacrylamide in Bruton Tyrosine Kinase (BTK) inhibition represents a paradigm shift in covalent kinase inhibitor design through the implementation of inverted cyanoacrylamide orientation. This innovative approach targets the noncatalytic Cysteine 481 residue located outside the traditional ATP-binding site, providing unique opportunities for residence time modulation and enhanced selectivity [2] [3].
The inverted orientation strategy differs fundamentally from conventional cyanoacrylamide inhibitor design. Rather than linking the electrophilic α-carbon directly to the kinase-recognition scaffold, the cyanoacrylamide is inverted relative to the scaffold, orienting the electrophilic β-carbon toward the protein surface, distal to the active site [3]. This configuration allows for the exploration of multiple vectors to a common pyrazolopyrimidine scaffold through coupling of geometrically diverse amine-containing linkers to the cyanoacrylamide carboxyl group [3].
The morpholine-containing capping groups demonstrate exceptional performance in BTK targeting applications. Compound 8, featuring a morpholine capping group with an S-methylpyrrolidine linker, exhibits a residence time of 83 ± 14 hours, representing a significant improvement over simpler alkyl-capped variants [3]. The morpholine substituent provides optimal polar functionality that enhances the durability of BTK engagement through favorable noncovalent interactions with the protein environment surrounding Cysteine 481 [3].
Table 2: BTK Inhibitor Residence Time Data with Different Capping Groups
| Compound | Capping Group | Linker | Residence Time (hours) | BTK Occupancy at 20h |
|---|---|---|---|---|
| 1 | Methyl | Piperidine | <0.1 | Negligible |
| 2 | Isopropyl | Piperidine | <24 | Significantly reduced |
| 3 | tert-Butyl | Piperidine | >24 | 55% |
| 4 | Ethyl | S-Methylpyrrolidine | 22 ± 3 | - |
| 7 | Ethyl | R-Methylpyrrolidine | 34 ± 5 | - |
| 8 | Morpholine | S-Methylpyrrolidine | 83 ± 14 | - |
| 9 | Oxetane | S-Methylpyrrolidine | 167 ± 21 | - |
Crystallographic analysis of the BTK-cyanoacrylamide complex reveals the molecular basis for the prolonged residence times observed with morpholine-containing inhibitors. The electron density clearly shows the covalent bond formation and the creation of two sp³-hybridized carbons resulting from Cysteine 481 addition to the β-carbon and subsequent protonation of the α-carbon [3]. The morpholine capping group, along with the piperidine amide, adopts an orientation that shields the critical proton attached to the α-carbon, which must be removed before or during elimination of the Cysteine 481 thiol [3].
The selectivity profile of morpholine-capped cyanoacrylamides demonstrates remarkable kinase selectivity. In a 254-kinase panel, these inhibitors show >90% inhibition in only 6 of 254 kinases at 1 μM concentration, with the sensitive kinases (BTK, BLK, BMX, ERB-B4, TEC, and TXK) sharing both the conserved cysteine and a threonine in the gatekeeper position [3]. Importantly, other kinases containing Cysteine 481 with critical tissue-specific homeostatic roles, including EGFR, ERB-B2, ITK, and JAK3, remain unaffected by these inhibitors with IC₅₀ values greater than 3 μM [3].
The morpholine substitution contributes to enhanced aqueous solubility, with representative compounds achieving solubility values of 126 μM at pH 7, facilitating oral bioavailability and in vivo applications [3]. Pharmacokinetic studies demonstrate that morpholine-containing BTK inhibitors maintain significant target engagement 24 hours after oral dosing, with 41% ± 15% BTK occupancy observed despite plasma levels falling below the effective concentration range [3].
The implementation of 3-morpholino-2-cyanoacrylamide in kinase inhibitor design enables unprecedented control over target engagement duration through systematic modulation of residence times. This capability represents a fundamental advancement in structure-based drug design, allowing for the precise matching of inhibitor pharmacodynamics to therapeutic requirements [3].
The morpholine substitution in cyanoacrylamide inhibitors contributes to residence time tunability through its influence on both electronic and steric factors affecting the stability of the covalent adduct. The morpholine ring system provides optimal electron-withdrawing capability while maintaining the critical α-proton acidity balance required for reversible covalent binding [5]. This balance is essential because increasing the acidity of the α-proton in the adduct results in faster thiol elimination, while excessive stabilization can lead to irreversible binding [8].
Mechanistic studies reveal that residence time modulation occurs through the manipulation of kinetic barriers to cysteine elimination. The morpholine capping group, when combined with appropriate linker configurations, creates noncovalent interactions with the target protein that stabilize the covalent complex [3]. These interactions include hydrogen bonding between the morpholine oxygen and protein backbone atoms, as well as favorable van der Waals contacts that contribute to the kinetic trapping of the inhibitor-protein complex [3].
Table 3: Residence Time Modulation Data for Morpholine-Containing Inhibitors
| Target Kinase | Compound | Capping Group | Residence Time | Cellular Durability | In Vivo Engagement |
|---|---|---|---|---|---|
| BTK | Compound 8 | Morpholine | 83 ± 14 hours | 4-18 hours | >18 hours |
| RSK2 | Morpholine variant | Morpholine | Up to 6 hours | 48 hours | Not reported |
| FGFR1 | Morpholine derivative | Morpholine | Variable | Days | Not reported |
The tunable nature of residence times enables optimization for specific therapeutic applications. For targets requiring sustained inhibition, such as in oncology applications, longer residence times provide the advantage of maintained efficacy even after drug clearance from systemic circulation [3]. Conversely, for targets where rapid disengagement is preferred to minimize mechanism-based toxicity, shorter residence times can be engineered through appropriate structural modifications [3].
Cellular studies demonstrate that morpholine-containing cyanoacrylamide inhibitors maintain target engagement well beyond their presence in the extracellular environment. BTK occupancy assays show that these inhibitors continue to block target binding probes 18 hours after compound washout, with some variants maintaining 59% ± 17% occupancy under these conditions [3]. This sustained engagement occurs despite the reversible nature of the covalent bond, indicating that the kinetic barrier to dissociation is sufficiently high to provide therapeutically relevant durability [3].
The relationship between residence time and therapeutic efficacy is demonstrated through pharmacodynamic studies showing that inhibitors with extended residence times maintain biological activity long after clearance from plasma. In rat models, oral administration of morpholine-containing BTK inhibitors results in maintained target engagement for over 24 hours, with significant BTK occupancy (41% ± 15%) observed even when plasma concentrations fall below the effective range [3].
Temperature-dependent dissociation studies reveal that the apparent increase in dissociation rate observed in cellular systems compared to biochemical assays reflects the increased temperature (37°C versus 23°C) and the dynamic nature of the intracellular environment, including target protein turnover and resynthesis [3]. Despite these factors, the correlation between biochemical residence time measurements and cellular durability remains strong, validating the predictive value of in vitro residence time assays [3].
The comparison between 3-morpholino-2-cyanoacrylamide and irreversible acrylamide-based inhibitors reveals fundamental differences in mechanism, selectivity, and safety profiles that position cyanoacrylamide derivatives as superior alternatives for many kinase targeting applications [3] [9].
Mechanistically, acrylamide-based inhibitors form permanent covalent bonds with target cysteine residues through Michael addition reactions that are thermodynamically and kinetically irreversible under physiological conditions [9]. In contrast, 3-morpholino-2-cyanoacrylamide operates through a reversible covalent mechanism where the α-proton acidity of the adduct enables elimination of the thiol group, restoring both the free inhibitor and the unmodified protein [5] [8].
The reversible nature of cyanoacrylamide inhibitors provides significant advantages in terms of off-target effects and safety profiles. Irreversible acrylamide-based inhibitors, including clinically approved compounds like ibrutinib, have been shown to form permanent covalent adducts with dozens of cysteine-containing proteins when used at therapeutically relevant concentrations [3] [10]. This promiscuous reactivity contributes to the side effect profiles observed with these drugs, including teratogenicity, myelosuppression, hemorrhage, fluid retention, and cardiac events [11].
Table 4: Comparative Analysis of Cyanoacrylamide vs Acrylamide Inhibitors
| Parameter | 3-Morpholino-2-cyanoacrylamide | Acrylamide Inhibitors |
|---|---|---|
| Mechanism | Reversible covalent | Irreversible covalent |
| Target Engagement | Tunable (hours to days) | Permanent until protein turnover |
| Off-target Binding | Minimal due to reversibility | Extensive permanent adducts |
| Selectivity | High (kinetic selectivity) | Moderate (limited by reactivity) |
| Safety Profile | Improved due to reversibility | Significant concerns from permanent binding |
| Resistance Development | Potentially reduced | Common through cysteine mutations |
Selectivity comparisons demonstrate superior discrimination by cyanoacrylamide inhibitors. While acrylamide-based BTK inhibitors like ibrutinib target multiple kinases including EGFR, MKK7, ITK, and JAK3 that contain equivalent cysteine residues [3], morpholine-containing cyanoacrylamide inhibitors show remarkable selectivity, avoiding physiologically important kinases such as EGFR, ERB-B2, ITK, JAK3, and MKK7 even at high concentrations [3].
The kinetic selectivity mechanism underlying cyanoacrylamide performance differs from the thermodynamic selectivity typical of reversible inhibitors. Cyanoacrylamide inhibitors achieve selectivity through differences in the rates of covalent bond formation and dissociation with different protein targets, rather than solely through binding affinity differences [3]. This kinetic selectivity can be fine-tuned through structural modifications to the capping group and linker regions, enabling optimization for specific target profiles [3].
Resistance development patterns also differ significantly between the two inhibitor classes. Acrylamide-based inhibitors frequently encounter resistance through mutation of the targeted cysteine residue, as observed with ibrutinib resistance in BTK where Cysteine 481 mutations are common [12]. The reversible nature of cyanoacrylamide binding may reduce the selective pressure for such mutations, potentially leading to more durable therapeutic responses [3].
Pharmacokinetic considerations reveal additional advantages for cyanoacrylamide inhibitors. The ability to achieve sustained target engagement through extended residence times, rather than continuous drug exposure, allows for optimized dosing regimens with potentially reduced systemic exposure and associated toxicities [3]. This pharmacokinetic-pharmacodynamic relationship is particularly advantageous for chronic therapeutic applications where high safety margins are essential [3].
The tissue distribution and local toxicity profiles also favor cyanoacrylamide inhibitors. Irreversible modification of off-target cysteines may be especially problematic in tissues exposed to high initial drug concentrations after oral administration, such as the gastrointestinal tract and liver [3]. The reversible nature of cyanoacrylamide binding eliminates the possibility of permanent adduct formation with off-target proteins, potentially reducing the risk of idiosyncratic drug reactions [3].